molecular formula C18H20FN3O2 B5737105 N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide

Cat. No.: B5737105
M. Wt: 329.4 g/mol
InChI Key: RNYZIMWTJMDRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as FMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMP is a piperazine derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves its interaction with serotonin receptors. This compound has been shown to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This compound has also been shown to inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine and norepinephrine in the brain, leading to an increase in mood and motivation. This compound has also been shown to decrease anxiety and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has several advantages as a tool compound in scientific research. This compound is readily available and easy to synthesize, making it a cost-effective option for researchers. This compound also has a high affinity for serotonin receptors, making it a useful tool in the study of these receptors. However, this compound also has limitations in lab experiments, such as its potential toxicity and lack of selectivity for specific serotonin receptor subtypes.

Future Directions

There are several future directions for the study of N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One potential direction is the development of new drugs that target serotonin receptors using this compound as a tool compound. Another direction is the study of this compound in the treatment of various neurological disorders such as depression and anxiety. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to improved purity and selectivity for specific serotonin receptor subtypes.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 2-fluoroaniline and 2-methoxybenzaldehyde in the presence of piperazine and acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The purity of this compound can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-(2-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in various fields such as neuroscience, medicinal chemistry, and drug discovery. This compound has been shown to have an affinity for serotonin receptors and has been used as a tool compound in the development of new drugs that target these receptors. This compound has also been used in the study of the central nervous system and has shown potential as a therapeutic agent for the treatment of various neurological disorders.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-24-17-9-5-4-8-16(17)21-10-12-22(13-11-21)18(23)20-15-7-3-2-6-14(15)19/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYZIMWTJMDRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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